CalciuM 4-Methyl-2-oxovalerate Hydrate
Description
Properties
IUPAC Name |
calcium;4-methyl-2-oxopentanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Ca.H2O/c2*1-4(2)3-5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYCRWKEZCTSEV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Laboratory-Scale Synthesis
The most direct method involves neutralizing 4-methyl-2-oxovaleric acid with calcium hydroxide (Ca(OH)₂) or calcium chloride (CaCl₂) in an aqueous medium. The reaction proceeds as follows:
Key steps include:
-
Dissolving 4-methyl-2-oxovaleric acid in deionized water at 40–60°C.
-
Gradual addition of Ca(OH)₂ or CaCl₂ under pH control (6.5–7.5).
Table 1: Neutralization Method Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 40–60°C |
| pH | 6.5–7.5 |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
Industrial Scaling and Purification
Industrial production scales this process using continuous stirred-tank reactors (CSTRs) with automated pH and temperature controls. Post-synthesis purification involves:
-
Recrystallization : Using ethanol-water mixtures to enhance purity (≥98%).
-
Filtration : Vacuum filtration to isolate crystalline product.
-
Drying : Lyophilization or forced-air drying at 50°C.
Diethyl Oxalate Condensation Pathway
Synthesis Pathway
An alternative method condenses diethyl oxalate with 2-methyl butyraldehyde in the presence of sodium ethoxide (NaOEt), followed by calcium salt formation:
The resulting 4-methyl-2-oxovaleric acid is then treated with CaCl₂ to form the hydrate.
Table 2: Diethyl Oxalate Method Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | Sodium ethoxide |
| Solvent | Anhydrous ethanol |
| Reaction Time | 6–8 hours |
| Yield | 78–84% |
Environmental and Efficiency Considerations
This method is noted for its atom economy (≈75%) and reduced waste generation compared to traditional acid-chloride routes. However, it requires stringent anhydrous conditions, increasing operational costs.
Oxidation of Butadiene Derivatives (Patent-Based Synthesis)
Catalytic Oxidation and Diol Intermediates
A patent-described route (US8299293B2) oxidizes butadiene to 3,4-epoxy-1-butene, which is hydrolyzed to 2,3-butanediol. Subsequent oxidation with potassium permanganate (KMnO₄) yields 4-methyl-2-oxovaleric acid:
The acid is neutralized with CaCO₃ to form the calcium salt.
Table 3: Patent Method Reaction Stages
| Stage | Reagents/Conditions |
|---|---|
| Epoxidation | O₂, Silver catalyst |
| Hydrolysis | H₂SO₄, 60°C |
| Oxidation | KMnO₄, pH 2–3, 80°C |
Challenges in Hydrate Stability
This method produces anhydrous calcium 4-methyl-2-oxovalerate, requiring subsequent hydration steps. Research indicates that exposing the anhydrous form to 70–80% relative humidity (RH) for 24 hours achieves complete hydration.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Neutralization | 85–92% | ≥98% | High | Low (aqueous waste) |
| Diethyl Oxalate | 78–84% | 95–97% | Moderate | Moderate (solvents) |
| Patent Oxidation | 65–72% | 90–93% | Low | High (strong oxidants) |
Key findings:
Chemical Reactions Analysis
Types of Reactions
Calcium 4-methyl-2-oxovalerate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions yield oxo acids, reduction reactions produce hydroxyl derivatives, and substitution reactions result in different metal salts .
Scientific Research Applications
Calcium 4-methyl-2-oxovalerate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in muscle metabolism and fatigue reduction.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of calcium 4-methyl-2-oxovalerate hydrate involves its interaction with specific molecular targets and pathways. The compound is known to participate in metabolic pathways related to amino acid metabolism. It acts as a substrate for enzymes involved in the synthesis and degradation of branched-chain amino acids, thereby influencing muscle metabolism and reducing muscle fatigue .
Comparison with Similar Compounds
Structural Insights :
- Functional Group Variations : Replacement of the ketone with a hydroxy group (e.g., in 2-Hydroxy-4-(Methylthio)butyrate) increases polarity, enhancing water solubility for agricultural formulations .
Physicochemical Properties
- Solubility : this compound is sparingly soluble in water, whereas Calcium 2-Hydroxy-4-(Methylthio)butyrate exhibits higher solubility due to hydrophilic groups .
- Thermal Stability : The hydrate form of 4-methyl-2-oxovalerate decomposes at ~150°C, while aromatic analogues like Calcium Phenylpyruvate show higher thermal resistance (~200°C) .
Commercial and Research Relevance
- Purity & Pricing: this compound is available at 98% purity (Aladdin, $640/25g) .
- Safety Profiles :
Functional Comparisons
- Pharmaceutical Utility :
- Agricultural Efficacy :
- 4-Methyl-2-oxovalerate derivatives show higher pesticidal activity than 3-methyl analogues, likely due to better membrane permeability .
Q & A
Q. What are the established laboratory synthesis methods for Calcium 4-Methyl-2-oxovalerate Hydrate?
The compound is synthesized by neutralizing 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium chloride in aqueous media. Key parameters include maintaining a pH of 7–8 and temperatures between 25–40°C to optimize yield (typically >95%) and purity. Post-synthesis, crystallization is achieved by slow evaporation, and purity is confirmed via elemental analysis for calcium content and FT-IR spectroscopy for functional group validation (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. Which analytical techniques are critical for characterizing this compound?
- FT-IR Spectroscopy : Identifies functional groups (e.g., ketone and carboxylate moieties) .
- UV Spectrophotometry : Quantification using absorbance maxima (~245 nm) with methanol-water solvent systems, validated for linearity (1–10 µg/mL) and accuracy (recovery ~100.2%) .
- X-ray Diffraction (XRD) : Determines crystallinity and hydrate structure.
- Elemental Analysis : Confirms stoichiometric calcium content and anhydrous vs. hydrated forms .
Q. What safety protocols are essential for handling this compound?
Use nitrile gloves and fume hoods to avoid inhalation or dermal contact. Follow OSHA-compliant waste disposal for heavy metal salts. Safety Data Sheets (SDS) recommend immediate rinsing for spills and medical consultation for exposure incidents .
Advanced Research Questions
Q. How does this compound function in leucine metabolism, and what experimental models validate its role?
As a leucine catabolism intermediate, it is converted to isovaleryl-CoA via branched-chain ketoacid dehydrogenase. Isotopic tracing (e.g., ¹³C-labeled substrates) in hepatocyte models tracks metabolic flux, while knockout studies in in vivo models (e.g., rodents with disrupted BCKDH genes) reveal accumulation of the compound and metabolic dysregulation. Challenges include distinguishing its effects from competing pathways (e.g., valine/isoleucine catabolism) .
Q. How can researchers address contradictory data on its biological effects across experimental systems?
Contradictions often arise from differences in cell type specificity (e.g., muscle vs. liver cells) or in vitro vs. in vivo models. Mitigation strategies include:
- Standardized Protocols : Uniform incubation times, concentrations, and endpoint assays.
- Multi-Omics Integration : Correlating metabolomics data with transcriptomic/proteomic profiles.
- Cross-Model Validation : Replicating findings in primary cells, organoids, and animal models .
Q. What methodologies are recommended for validating new analytical assays in complex biological matrices?
For quantification in serum or tissue homogenates:
- Linearity & Sensitivity : Establish a calibration curve (1–50 µg/mL) with R² > 0.99 and limit of detection (LOD) < 0.5 µg/mL.
- Accuracy/Precision : Perform spike-and-recovery tests (e.g., 80–120% recovery) and intra-/inter-day precision (<5% RSD).
- Cross-Validation : Compare with HPLC-MS (e.g., ESI+ mode, m/z 298.35 [M+H]⁺) to confirm specificity .
Experimental Design Considerations
Q. What are key controls for studying its pharmacological effects in metabolic disorders?
- Negative Controls : Use calcium-free analogs (e.g., sodium 4-methyl-2-oxovalerate) to isolate cation-specific effects.
- Positive Controls : Include known leucine pathway modulators (e.g., 3-hydroxy-3-methylglutaryl-CoA inhibitors).
- Dose-Response Curves : Test 0.1–10 mM ranges to identify therapeutic vs. cytotoxic thresholds .
Q. How can computational modeling enhance mechanistic studies of this compound?
Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like isovaleryl-CoA dehydrogenase. Density Functional Theory (DFT) simulations analyze electronic properties of the keto-calcium complex, aiding in structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
